1,1,3,3-Tetraisopropyldisiloxane

Carbohydrate Chemistry Stereoselective Glycosylation Silyl Protecting Groups

1,1,3,3-Tetraisopropyldisiloxane (TIPDS) is a bifunctional organosilicon compound with the molecular formula C12H30OSi2 and a molecular weight of 246.54 g/mol. It is characterized by two silicon atoms bridged by oxygen, each bearing two isopropyl groups, giving it a molecular weight of 246.54 g/mol.

Molecular Formula C12H28OSi2
Molecular Weight 244.52 g/mol
CAS No. 18043-71-5
Cat. No. B103293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetraisopropyldisiloxane
CAS18043-71-5
Molecular FormulaC12H28OSi2
Molecular Weight244.52 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)O[Si](C(C)C)C(C)C
InChIInChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3
InChIKeyGSKVLVXXJRJNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3-Tetraisopropyldisiloxane (CAS 18043-71-5) Baseline Overview and Procurement Profile


1,1,3,3-Tetraisopropyldisiloxane (TIPDS) is a bifunctional organosilicon compound with the molecular formula C12H30OSi2 and a molecular weight of 246.54 g/mol [1]. It is characterized by two silicon atoms bridged by oxygen, each bearing two isopropyl groups, giving it a molecular weight of 246.54 g/mol [1]. This compound is a colorless liquid at ambient temperature with a density of 0.89 g/mL at 25°C, a boiling point of 129-130°C at 6 mmHg, and a refractive index of n20/D 1.433 [1]. TIPDS is typically supplied with a purity of ≥95% and is known to be moisture-sensitive, reacting with aqueous bases, thus requiring storage under inert atmosphere . Its primary applications lie in synthetic organic chemistry as a bidentate silyl protecting group for 1,2- and 1,3-diols, and as a key intermediate in the synthesis of more reactive silylating agents such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl2) [2][3].

Why Generic Silylating Agents Cannot Substitute 1,1,3,3-Tetraisopropyldisiloxane in Critical Synthetic Applications


The substitution of 1,1,3,3-tetraisopropyldisiloxane (TIPDS) with simpler, monodentate silyl protecting groups such as tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), or tert-butyldiphenylsilyl (TBDPS) is not equivalent due to fundamental differences in their modes of action. TIPDS, and more commonly its 1,3-dichloro derivative, functions as a bidentate reagent, forming a cyclic disiloxane bridge that simultaneously protects two hydroxyl groups [1][2]. This conformational lock is critical for achieving unique stereochemical outcomes that are unattainable with monodentate silyl groups. For instance, in carbohydrate chemistry, the conformationally restricted (4H3) lock imposed by the TIPDS group on a rhamnose donor provides complete α-selectivity in C-glycosylation reactions, a selectivity completely absent when TBDMS, TIPS, or TBDPS are used [3]. Furthermore, in nucleoside chemistry, the bidentate nature of TIPDS allows for the simultaneous and regioselective protection of 3'- and 5'-hydroxyl groups, a feat that monodentate groups cannot achieve without complex multi-step protection strategies, thereby streamlining syntheses and improving overall yields [1][4]. The quantitative evidence that follows establishes the distinct, non-substitutable advantages of the TIPDS moiety.

Quantitative Evidence Guide: 1,1,3,3-Tetraisopropyldisiloxane Performance Differentiators vs. Analogs


Complete α-Selectivity in 2-Deoxyrhamnosylation: TIPDS vs. TBDMS, TIPS, and TBDPS

In C-glycosylation reactions, the conformationally locked TIPDS-protected rhamnose donor achieves complete α-selectivity, a critical parameter for synthesizing biologically relevant α-linked glycoconjugates. In stark contrast, rhamnose donors protected with monodentate silyl groups—tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS)—exhibit no facial selectivity, leading to mixtures of α- and β-anomers [1]. This demonstrates that the bidentate, cyclic nature of the TIPDS group is a prerequisite for achieving high stereocontrol in this system.

Carbohydrate Chemistry Stereoselective Glycosylation Silyl Protecting Groups

High-Efficiency Protection of Nucleoside 3',5'-Hydroxyls: TIPDS vs. Multi-Step Monodentate Strategies

The bidentate reagent 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl2) enables the simultaneous and high-yielding protection of both the 3'- and 5'-hydroxyl groups of adenosine in a single step. This direct protection affords 3',5'-O-TPDS-adenosine in a 95% chemical yield [1]. Achieving this same level of orthogonal protection using monodentate silylating agents like TBDMS or TBDPS would require a more complex, multi-step sequence with associated yield losses at each stage, making the TIPDS approach more atom-economical and efficient for the core transformation.

Nucleoside Chemistry Protecting Group Strategy Synthetic Efficiency

Regioselective Protection of myo-Inositol: TIPDSiCl2 vs. Other Electrophiles

In the direct functionalization of myo-inositol, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl2) demonstrates superior regioselectivity compared to other electrophiles. When reacted with myo-inositol using 2.5 molar equivalents of TIPDSiCl2 in pyridine, the reaction yields almost exclusively the 1,6:3,4-di-TIPS protected derivative in a 66% yield [1]. Other electrophiles examined in the same study did not exhibit this level of regiocontrol, highlighting the unique ability of the bidentate TIPDS group to discriminate among the multiple hydroxyl groups of myo-inositol.

Inositol Chemistry Regioselective Protection Silylating Agents

Thermal and Chemical Stability: TIPDS vs. Monodentate Silyl Ethers

The 1,1,3,3-tetraisopropyldisiloxane (TIPDS) group exhibits robust thermal and chemical stability. The compound itself is stable over a wide temperature range of -50°C to 200°C . In the context of protecting groups, TIPDS ethers are generally more resistant to acidic hydrolysis and to fluoride-mediated cleavage compared to many monodentate silyl ethers like TMS and TES. For instance, while TES and TBDMS ethers can be selectively removed under mild conditions, TIPDS and TBDPS ethers are often stable under these same conditions, allowing for orthogonal deprotection strategies [1]. This class-level inference of enhanced stability is a direct consequence of the steric bulk provided by the four isopropyl groups, which shield the silicon-oxygen bonds from nucleophilic attack.

Protecting Group Stability Process Chemistry Silyl Ethers

1,1,3,3-Tetraisopropyldisiloxane: Optimal Procurement Scenarios for Research and Industrial Use


Synthesis of Stereochemically Pure α-Linked Oligosaccharides and Glycoconjugates

Laboratories engaged in carbohydrate chemistry and glycobiology, particularly those synthesizing α-rhamnose-containing oligosaccharides or glycoconjugates, should procure 1,1,3,3-tetraisopropyldisiloxane (or its dichloro derivative) as a key building block for their protecting group strategy. As demonstrated in Section 3, the TIPDS group is the only silyl protecting group among common alternatives (TBDMS, TIPS, TBDPS) that provides complete α-selectivity in 2-deoxyrhamnosylation [1]. This unique stereochemical control is essential for ensuring the biological activity of the final product and is a primary driver for choosing this reagent over others.

Efficient, High-Yielding 3',5'-Protection of Nucleosides for Oligonucleotide Synthesis

For researchers and manufacturers involved in nucleoside modification and oligonucleotide synthesis, the use of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl2) is a procurement priority when a robust, high-yielding, and orthogonal 3',5'-protection is required. The 95% single-step protection yield of adenosine [2] directly translates to reduced starting material costs and simplified purification, which are critical for both small-scale academic research and large-scale industrial production of therapeutic oligonucleotides [3]. The stability of the TIPDS moiety also makes it suitable for solid-phase synthesis protocols where multiple cycles of coupling and deprotection are performed [3].

Regioselective Protection of Complex Polyols for Natural Product Synthesis

Synthetic organic chemists working on the total synthesis of complex natural products, especially those containing myo-inositol or similar polyhydroxylated cores, will find 1,1,3,3-tetraisopropyldisiloxane derivatives indispensable. The ability of TIPDSiCl2 to regioselectively protect myo-inositol, yielding a single major di-protected derivative in 66% yield [4], provides a streamlined route to valuable intermediates. This level of regiocontrol is not achievable with simpler silylating agents and justifies the procurement of TIPDS-based reagents for such advanced synthetic campaigns.

Technical Documentation Hub

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